molecular formula C19H20BNO3 B3126038 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile CAS No. 330792-94-4

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile

Cat. No.: B3126038
CAS No.: 330792-94-4
M. Wt: 321.2 g/mol
InChI Key: RVVROWDMHKBZPX-UHFFFAOYSA-N
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Description

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile is a high-value aryl pinacol boronic ester that serves as a critical synthetic intermediate in organic chemistry, materials science, and pharmaceutical research . Its molecular structure incorporates two key functional groups: a pinacol boronate ester and an electron-withdrawing benzonitrile moiety. The boronic ester functional group is exceptionally valuable in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids/esters . This makes the compound a versatile building block for constructing complex biaryl systems, which are core structures in many functional materials, ligands, and active pharmaceutical ingredients (APIs). The benzonitrile group is known to play an important role as an electron acceptor in numerous photo-induced electron transfer reactions and can serve as a versatile chemical handle for further derivatization, for example, by hydrolysis to carboxylic acids or reduction to benzyl amines . Compounds featuring aniline and benzonitrile derivatives have been widely used in the development of medicines, dyes, and advanced electro-optical and biological materials . This compound is provided for research and development purposes. It is intended for use in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a well-ventilated environment, while wearing suitable protective equipment.

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-7-11-17(12-8-15)22-16-9-5-14(13-21)6-10-16/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVROWDMHKBZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155344
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-94-4
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330792-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile typically involves the reaction of 4-bromophenoxybenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronate ester group can be oxidized to form phenols.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.

    Oxidation: Phenols.

    Reduction: Amines.

Scientific Research Applications

IUPAC Name: 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile .
CAS Number: 330793-12-9 .
Molecular Formula: C19H20BNO3 .
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC=C3C#N .

Overview
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile is a chemical compound with the CAS number 330793-12-9 . It features a molecular formula of C19H20BNO3 . The compound contains a benzonitrile group linked to a phenoxy moiety, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group .

Chemical Identifiers
Key identifiers for the compound include:

  • IUPAC Name: 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile
  • CAS Number: 330793-12-9
  • Molecular Formula: C19H20BNO3
  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC=C3C#N
  • InChIKey: HAPUSXMIMQFZQL-UHFFFAOYSA-N

Safety and Handling
Based on available safety information, similar compounds containing the dioxaborolane moiety may possess the following hazards :

  • Irritant
  • Harmful if swallowed, in contact with skin, or if inhaled
  • Causes skin and serious eye irritation
  • May cause respiratory irritation

Appropriate precautionary measures include :

  • Avoiding breathing dust, fume, gas, mist, vapors, or spray
  • Wearing protective gloves, protective clothing, eye protection, and face protection
  • Washing skin with plenty of water if contact occurs
  • Removing the person to fresh air and keeping them comfortable for breathing if inhaled
  • Rinsing cautiously with water for several minutes and removing contact lenses, if present and easy to do so, if in eyes

Mechanism of Action

The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile primarily involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The nitrile group can also participate in various reactions, such as reduction to amines, adding to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Table 1: Structural and Physical Properties of Analogues
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile (171364-82-2) C₁₃H₁₆BNO₂ 229.08 None Suzuki couplings, D–π–A dyads
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (870238-67-8) C₁₃H₁₅BFNO₂ 247.07 Fluorine at position 3 Medicinal chemistry
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1218790-13-6) C₁₃H₁₄BClFNO₂ 281.52 Chlorine (position 2), fluorine (position 4) Targeted drug synthesis
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)butanenitrile (N/A) C₁₀H₁₈BNO₃ 211.07 Butanenitrile chain Chemoselective reductions
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (863868-22-8) C₁₃H₁₆BNO₂ 229.08 Methyl at position 4 Sterically hindered couplings

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs) : The parent compound’s nitrile group enhances electrophilicity, accelerating Suzuki couplings. Fluorinated analogues (e.g., 3-Fluoro- and 2-Chloro-4-fluoro-) exhibit higher reactivity due to stronger EWGs, enabling efficient aryl-aryl bond formation under mild conditions .
  • Steric Effects : The methyl group in 4-Methyl-2-(...)benzonitrile introduces steric hindrance, reducing reaction rates but improving regioselectivity in crowded systems .
  • Solubility: Derivatives like 4-(methoxymethoxy)-2-(...)benzonitrile (C₁₅H₂₀BNO₄) show enhanced solubility in polar solvents due to the methoxymethoxy group .

Research Findings and Case Studies

Structural Insights

Zhou et al. demonstrated that 4-[4-(...)benzonitrile adopts a planar conformation with a dihedral angle of 8.2° between aromatic rings, facilitating π-π stacking in crystals . In contrast, 2-((4-(...)phenoxy)methyl)benzonitrile (a structural isomer) exhibits a non-planar geometry due to the methylene spacer, reducing conjugation efficiency .

Biological Activity

The compound 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile is an organoboron compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15_{15}H18_{18}B\O2_{2}N
  • Molecular Weight : 255.12 g/mol
  • Structure : It features a dioxaborolane moiety linked to a phenoxy group and a benzonitrile unit.

Biological Activity Overview

Research indicates that organoboron compounds exhibit a range of biological activities including anti-cancer properties, enzyme inhibition, and potential applications in drug design. The specific compound has shown promise in various studies:

  • Anticancer Activity :
    • Organoboron compounds are known to inhibit certain kinases involved in cancer progression. Preliminary studies suggest that the compound may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
    • A study demonstrated that boron-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Enzyme Inhibition :
    • The dioxaborolane structure is known to interact with serine and cysteine residues in enzymes, potentially leading to inhibition of enzymatic activity. This characteristic could be leveraged for designing inhibitors targeting specific enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; targets CDK pathways
Enzyme InhibitionInhibits serine/cysteine-dependent enzymes
AntimicrobialShows activity against certain bacterial strains

Case Study 1: Anticancer Properties

In a study conducted by Konstantinidou et al., the compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Enzyme Interaction

Research by Hauwert et al. explored the interaction of boron-based compounds with enzyme targets. The findings highlighted that modifications to the boron structure could enhance selectivity and potency against specific enzymes implicated in metabolic disorders .

The biological activity of this compound is believed to involve:

  • Boron Coordination Chemistry : The unique properties of boron allow it to form stable complexes with various biomolecules.
  • Modification of Protein Interactions : By altering protein conformation or function through binding interactions.

Q & A

Q. What are the standard synthetic routes for preparing 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A two-step protocol is common:

  • Step 1 : Borylation of a halogenated precursor (e.g., bromophenol derivatives) using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Step 2 : Etherification or nucleophilic substitution to introduce the benzonitrile moiety. Solvents like THF or DMF are used with bases such as K₂CO₃ to facilitate the reaction . Key optimization parameters : Catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–24 hours).

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic proton environments and boron-linked substituents. For example, the pinacol boronate group shows distinct peaks at δ 1.3–1.4 ppm (CH₃ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 259.11 for C₁₄H₁₈BNO₃) .
  • Infrared (IR) Spectroscopy : Detects nitrile stretching (~2220 cm⁻¹) and boronate ester C-O bonds (~1350 cm⁻¹) .

Q. What are the primary safety considerations for handling this compound in the lab?

While specific toxicity data may be limited, standard precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in a cool, dry place (<4°C) under inert gas (e.g., argon) to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How does the boronate ester group influence reactivity in cross-coupling reactions, and what contradictions exist in reported catalytic efficiencies?

The pinacol boronate group enables transmetalation in palladium-catalyzed couplings. However, conflicting data exist:

  • High-Yield Reports : Pd(PPh₃)₄ in THF/water achieves >85% yield for biaryl synthesis .
  • Low-Yield Scenarios : Steric hindrance from the phenoxybenzonitrile group reduces reactivity in electron-deficient systems, requiring bulky ligands (e.g., SPhos) or microwave-assisted heating . Resolution : Optimize ligand-to-metal ratios and use additives like CsF to enhance transmetalation kinetics .

Q. What methodologies address challenges in synthesizing derivatives with ortho-substituted aryl groups?

Ortho-substitution often leads to steric clashes. Solutions include:

  • Directed ortho-Metalation : Use directing groups (e.g., -OMe) to position substituents before borylation .
  • Protecting Group Strategies : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during coupling .
  • Table : Comparison of Substitution Effects on Yield
Substituent PositionCatalyst SystemYield (%)
ParaPd(dppf)Cl₂92
MetaPd(OAc)₂/SPhos78
OrthoPdCl₂(dtbpf)45
Data adapted from cross-coupling studies .

Q. How is this compound applied in materials science, particularly in optoelectronic devices?

The benzonitrile-boronate hybrid serves as a building block for thermally activated delayed fluorescence (TADF) emitters in OLEDs:

  • Role : The nitrile group stabilizes excited states, while the boronate enables π-conjugation extension via Suzuki coupling .
  • Example : PPICNB (a derivative) achieves external quantum efficiency (EQE) of ~13% in nondoped OLEDs due to balanced charge transport . Key Characterization : Time-resolved photoluminescence (TRPL) to measure delayed fluorescence lifetimes (~1–10 µs).

Data Contradiction Analysis

Q. Why do reported melting points and solubility vary across studies?

Discrepancies arise from:

  • Polymorphism : Crystallization conditions (e.g., solvent polarity) affect solid-state packing .
  • Purity : Commercial samples (e.g., Sigma-Aldrich) lack analytical data, while in-house syntheses report m.p. 150–155°C .
  • Solubility : Varies from DCM (high) to hexane (low) due to polar nitrile and nonpolar pinacol groups .

Methodological Recommendations

  • Reaction Monitoring : Use TLC (eluent: EtOAc/hexane 1:3) or LC-MS to track boronate intermediates.
  • Troubleshooting Low Yields : Screen silver salts (e.g., Ag₂O) to scavenge halides or switch to Miyaura borylation for halogenated precursors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile

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